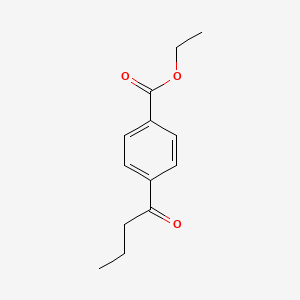

Ethyl 4-butyrylbenzoate

Description

Contextualization within Organic Chemistry and Ester Functionality Research

From the perspective of organic chemistry, Ethyl 4-butyrylbenzoate is a classic example of a disubstituted aromatic compound. The structure contains three key functional groups: a central benzene (B151609) ring, an ethyl ester group (-COOCH₂CH₃), and a butyryl group (-C(O)CH₂CH₂CH₃). The benzene ring provides a rigid scaffold, while the ester and ketone functionalities are sites of diverse chemical reactivity.

The ester group is a derivative of a carboxylic acid, and its chemistry is well-established. Esters are known for undergoing nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation. The ethyl group in this compound can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 4-butyrylbenzoic acid. The carbonyl (C=O) stretch of an ester is a prominent feature in its infrared spectrum, typically appearing in the range of 1750-1735 cm⁻¹. libretexts.orgspecac.com

The butyryl group is a four-carbon acyl group attached to the benzene ring, forming a ketone. Aromatic ketones, like the one in this molecule, can undergo reactions at the carbonyl carbon, such as reduction to a secondary alcohol or conversion to an imine. The carbonyl carbon also activates the adjacent alpha-carbons, making the protons on the methylene (B1212753) group of the butyryl chain susceptible to enolization and subsequent reactions. The presence of both the deactivating ester group and the deactivating ketone group on the benzene ring influences its reactivity in electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions meta to both groups. ucalgary.ca

Significance and Research Landscape of Substituted Benzoates

Substituted benzoates, the class of compounds to which this compound belongs, are of considerable significance in chemical research. They are widely utilized as building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. tandfonline.comnih.gov The substituent on the benzoate (B1203000) ring can dramatically alter the electronic properties and reactivity of the molecule, a principle that is fundamental to the study of structure-reactivity relationships. rsc.org

The research landscape for substituted benzoates is vast and varied:

Mechanistic Studies: Researchers frequently use series of substituted benzoates to study reaction mechanisms. For instance, kinetic studies on the nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates provide insights into the nature of transition states and the validity of principles like the Hammett and Yukawa-Tsuno equations. rsc.orgacs.org

Synthesis of Novel Compounds: Substituted benzoates are key starting materials. For example, they are used in the synthesis of biologically active compounds like salicylanilide (B1680751) derivatives, which have shown antimicrobial activity. nih.gov They also serve as precursors for various heterocyclic systems. researchgate.net

Development of Synthetic Methodologies: New synthetic methods are often demonstrated using substituted benzoates as substrates. This includes reactions like the Diels-Alder reaction to form 4-alkyl-substituted benzoates or various coupling reactions. tandfonline.com

The presence of different functional groups on the benzoate core allows for selective chemical transformations, making them versatile tools for organic chemists.

Historical Perspectives and Evolution of Research on this compound

While the fundamental reactions for creating ketones and esters on a benzene ring have been known for over a century, specific research focusing on this compound is more recent. Its emergence in the scientific literature is primarily as a synthetic intermediate rather than a final target molecule with direct applications.

The synthesis of this compound can be accomplished through established organic reactions. A primary method is the Friedel-Crafts acylation of ethyl benzoate. masterorganicchemistry.comlibretexts.org In this electrophilic aromatic substitution reaction, ethyl benzoate is treated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.camasterorganicchemistry.com The ester group is an electron-withdrawing, deactivating group that directs the incoming acyl group to the meta position. However, under certain conditions and with specific catalysts, para-substitution can be achieved, though it is often necessary to separate isomers.

More recently, this compound has been documented as a key intermediate in the synthesis of complex pharmaceutical agents. Notably, its preparation is described in patents for the development of glucagon (B607659) receptor modulators, which are investigated for the treatment of diabetes. googleapis.comgoogle.com In this context, its synthesis was achieved via methods such as the acylation of ethyl benzoate or through a Grignard reaction involving ethyl 4-iodobenzoate (B1621894) and subsequent oxidation of the resulting secondary alcohol. googleapis.comgoogle.com The evolution of research on this compound thus reflects a shift from a theoretical structure to a practical building block in medicinal chemistry and drug discovery.

Data Tables

Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-butanoylbenzoate | - |

| CAS Number | 1383800-57-4 | bldpharm.comhoffmanchemicals.com |

| Molecular Formula | C₁₃H₁₆O₃ | bldpharm.comhoffmanchemicals.com |

| Molecular Weight | 220.26 g/mol | bldpharm.com |

| Storage Condition | Room temperature, sealed in dry conditions | hoffmanchemicals.com |

Spectroscopic Data Highlights for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (two doublets) | δ ≈ 7.9-8.2 ppm |

| Ethyl Ester (quartet, -OCH₂-) | δ ≈ 4.40 ppm | |

| Butyryl Chain (triplet, -COCH₂-) | δ ≈ 2.96 ppm | |

| Butyryl Chain (sextet, -CH₂CH₂CH₃) | δ ≈ 1.7-1.9 ppm | |

| Ethyl Ester (triplet, -CH₃) | δ ≈ 1.40 ppm | |

| Butyryl Chain (triplet, -CH₃) | δ ≈ 0.9-1.0 ppm | |

| IR Spectroscopy | Ketone Carbonyl (C=O) Stretch | ~1685 cm⁻¹ |

| Ester Carbonyl (C=O) Stretch | ~1720 cm⁻¹ | |

| C-O Stretch | ~1270 cm⁻¹ | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ |

Note: ¹H NMR data is based on reported values for the compound. google.com IR data is based on typical values for the respective functional groups. libretexts.orgspecac.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYWIWQERYKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Synthetic Methodologies for Ethyl 4 Butyrylbenzoate and Its Derivatives

Esterification Pathways and Catalytic Approaches

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, remains a fundamental and widely practiced method for synthesizing ethyl 4-butyrylbenzoate. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and environmental impact of these syntheses.

Acid-Catalyzed Esterification of 4-Butyrylbenzoic Acid

The most traditional route to this compound is the Fischer esterification of 4-butyrylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. cerritos.edumasterorganicchemistry.compatsnap.com This reversible reaction requires conditions that favor the formation of the ester product. masterorganicchemistry.compatsnap.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comwvu.edu The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. masterorganicchemistry.comwvu.edu

To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol reactant is typically used, or the water formed during the reaction is continuously removed. masterorganicchemistry.comwvu.edu Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). patsnap.com For instance, the esterification of 4-acetylbenzoic acid, a close analogue, with ethanol using sulfuric acid as a catalyst, proceeds at reflux temperature for a few hours, resulting in a high yield of the corresponding ester. chemicalbook.com

Table 1: Representative Yields of Acid-Catalyzed Esterification of Benzoic Acid Analogues

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Methanol | H₂SO₄ | Not Specified | 90 |

| 4-Acetylbenzoic Acid | Ethanol | H₂SO₄ | 3 | 92 |

| Hydroxy Acid | Ethanol | H₂SO₄ | 2 | 95 |

| Hippuric Acid | Cyclohexanol | p-TsOH | 30 | 96 |

The data in this table is based on similar esterification reactions and is for illustrative purposes. chemicalbook.comoperachem.com

Zeolite-Catalyzed Esterification Systems

In the quest for more sustainable and reusable catalysts, zeolites have emerged as promising alternatives to homogeneous mineral acids for esterification reactions. mdpi.comconicet.gov.ar Zeolites are crystalline aluminosilicates with a porous structure and strong acidic sites, which can be tailored for specific catalytic applications. mdpi.comconicet.gov.ar

Zeolites such as Hβ, HY, and HZSM5 have been successfully employed in the esterification of aromatic carboxylic acids. mdpi.com The catalytic activity of zeolites is influenced by factors such as their pore size, acid site density, and strength. mdpi.com For example, in the esterification of acetic acid with cyclohexanol, the conversion was found to increase with higher catalyst loading, which corresponds to a greater availability of acid sites. iastate.edu

The mechanism of zeolite-catalyzed esterification is believed to occur within the micropores of the catalyst. The reactant molecules diffuse into the pores, where the carboxylic acid is activated by the Brønsted acid sites. The alcohol then reacts with the activated acid, and the resulting ester and water molecules diffuse out of the pores. conicet.gov.ar An advantage of using zeolite catalysts is the ease of separation from the reaction mixture and their potential for reuse, which aligns with the principles of green chemistry. mdpi.com

Table 2: Comparison of Zeolite Catalysts in Esterification Reactions

| Zeolite Catalyst | Reactants | Product | Conversion (%) |

| H-MOR | Acetic Acid + Ethanol | Ethyl Acetate | ~100 |

| NaY-supported Organophosphonic Acid | Acetic Acid + n-Butanol | Butyl Acetate | 96.55 |

| La-H-13X | Acetic Acid + Cyclohexanol | Cyclohexyl Acetate | 95.8 |

This table presents data from various zeolite-catalyzed esterification reactions to illustrate their efficiency. mdpi.comiastate.edu

Transesterification Reactions for this compound Synthesis

This equilibrium reaction can be catalyzed by either acids or bases. The choice of catalyst depends on the specific substrates and desired reaction conditions. For instance, the transesterification of methyl butyrate (B1204436) with a different alcohol can be effectively catalyzed. While specific examples for this compound are not abundant in readily available literature, the general principles of transesterification are applicable. The reaction would be driven to completion by using a large excess of ethanol or by removing the lower-boiling alcohol (in this case, methanol) by distillation.

Multi-component Reactions in this compound Derivative Synthesis (e.g., Biginelli Reaction)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com The Biginelli reaction is a classic example of an MCR that can be adapted for the synthesis of derivatives of this compound. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com To synthesize a derivative of this compound, one could envision using ethyl 4-formylbenzoate (B8722198) as the aldehyde component. Reacting this with a β-ketoester and urea would lead to the formation of a dihydropyrimidinone ring system attached to the ethyl benzoate (B1203000) core. For example, a three-component Biginelli reaction of ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate with an aromatic aldehyde and thiourea (B124793) has been reported to yield complex pyrimidine (B1678525) derivatives. rjonco.com This demonstrates the feasibility of incorporating the ethyl benzoate moiety into more complex heterocyclic structures through MCRs.

The mechanism of the Biginelli reaction is thought to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enolate of the β-ketoester. organic-chemistry.org Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. organic-chemistry.org

Novel Synthetic Routes and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. acs.orgacs.org For the synthesis of this compound, several novel and green approaches are being explored.

One such approach is the use of magnetically recoverable nanocatalysts. For instance, iron carbide nanoparticles have been used for the hydrodeoxygenation of benzylic esters, a reaction that can be relevant for the modification of the butyryl group. acs.org The magnetic nature of these catalysts allows for their easy separation and reuse, minimizing catalyst waste. acs.org

Another green strategy involves the use of alternative energy sources, such as microwave irradiation, to accelerate reaction rates and improve energy efficiency. The synthesis of ethyl benzoate has been achieved with high yield in a relatively short time using expandable graphite (B72142) as a catalyst under microwave heating. This method offers the advantages of rapid heating, shorter reaction times, and easy catalyst recovery.

Furthermore, the development of novel catalytic systems that operate under milder conditions and with higher selectivity is a key area of research. This includes the exploration of new solid acid catalysts and biocatalysts that can perform esterification reactions with high efficiency and minimal environmental impact.

Synthetic Strategies for Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is crucial for structure-activity relationship studies and the development of new materials and pharmaceuticals. These related compounds can be prepared by systematically varying the different components of the parent molecule.

To synthesize homologues with different ester groups, 4-butyrylbenzoic acid can be esterified with a range of alcohols other than ethanol, such as methanol, propanol, or butanol, following the Fischer esterification protocol. researchgate.net The choice of alcohol will determine the nature of the alkyl group in the final ester.

Analogues with modified acyl chains can be synthesized by starting with the appropriate 4-acylbenzoic acid. For example, using 4-propionylbenzoic acid or 4-pentanoylbenzoic acid in the esterification reaction with ethanol would yield ethyl 4-propionylbenzoate and ethyl 4-pentanoylbenzoate, respectively. These starting 4-acylbenzoic acids can often be prepared via Friedel-Crafts acylation of benzoic acid or a suitable derivative.

Furthermore, the aromatic ring can be substituted to create a wide array of analogues. Starting with substituted benzoic acids, such as 2-chloro-4-butyrylbenzoic acid or 3-methoxy-4-butyrylbenzoic acid, would lead to the corresponding substituted this compound derivatives. The synthesis of a novel azo compound derived from ethyl 4-aminobenzoate (B8803810) highlights the potential for diverse functionalization of the aromatic ring. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 4 Butyrylbenzoate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of Ethyl 4-butyrylbenzoate involves the cleavage of the ester bond to yield 4-butyrylbenzoic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Under acidic conditions, the reaction is a reversible equilibrium. The mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Following a proton transfer, ethanol is eliminated as a leaving group, and subsequent deprotonation of the resulting carbonyl regenerates the acid catalyst and forms the carboxylic acid product. libretexts.orgyoutube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.ukchemistrysteps.com

Base-Promoted Hydrolysis (Saponification) In the presence of a strong base, such as sodium hydroxide, ester hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.orgquora.com This forms a tetrahedral intermediate, from which an ethoxide ion is expelled. The ethoxide ion is a strong base and immediately deprotonates the newly formed 4-butyrylbenzoic acid. libretexts.org This final acid-base step is irreversible and drives the reaction to completion, forming ethanol and the sodium salt of the carboxylic acid. chemistrysteps.com

| Methanol in Water (% v/v) | Temperature (°C) | Rate Constant, k (x 10⁻³ L mol⁻¹ s⁻¹) |

|---|---|---|

| 30% | 20 | 1.590 |

| 30% | 30 | 2.139 |

| 30% | 40 | 2.750 |

| 50% | 20 | 1.410 |

| 50% | 30 | 1.945 |

| 50% | 40 | 2.455 |

| 70% | 20 | 1.270 |

| 70% | 30 | 1.810 |

| 70% | 40 | 2.300 |

Transesterification with Diverse Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. This reaction allows for the conversion of this compound into a variety of other esters. Similar to hydrolysis, this process can be catalyzed by either acids or bases. organic-chemistry.org

In an acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Under basic conditions, an alkoxide nucleophile initiates the attack on the ester's carbonyl carbon. To favor the formation of the desired product, the alcohol reactant is often used in large excess or as the solvent. organic-chemistry.org A wide range of catalysts, including mineral acids, metal triflates, and solid-supported catalysts, can be employed to facilitate this transformation. organic-chemistry.org

| Alcohol | Catalyst | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Methanol | PAFR Resin | 80°C, 24 h | 93-97% | researchgate.net |

| Methanol | K₂HPO₄ | Reflux | High | organic-chemistry.org |

| Various Alcohols | Sc(OTf)₃ | Boiling Alcohol | High | organic-chemistry.org |

| Various Alcohols | Silica Chloride | Reflux | Good to Excellent | organic-chemistry.org |

| Ethanol | NaOH | Ambient Temp, Ultrasound | >90% | scielo.br |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoate Ring

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The reactivity and regioselectivity of this reaction are governed by the two existing substituents: the ethyl ester (-COOEt) and the butyryl (-C(O)R) groups. Both of these are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack compared to benzene. uci.edu

Both the ester and the keto group are meta-directors. uci.edu They withdraw electron density from the ortho and para positions through resonance, making the meta positions relatively more electron-rich and thus the preferred sites for electrophilic attack. Therefore, in reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), the incoming electrophile will be directed to the positions meta to both substituents (positions 3 and 5).

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally not a feasible pathway for this compound. This type of reaction requires two key features that the molecule lacks: a potent electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). uci.edu The butyryl and ester groups are only moderately deactivating, and the molecule does not possess a suitable leaving group on the aromatic ring.

Reactions Involving the Butyryl Side Chain

The butyryl side chain offers a reactive site at its carbonyl group. This ketone can undergo a variety of transformations, primarily reduction reactions.

Reduction to an Alkane: The keto group can be completely reduced to a methylene (B1212753) (-CH₂-) group, converting the butyryl substituent into a butyl group. This is typically achieved under harsh conditions using methods like the Clemmensen reduction (amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). organic-chemistry.org The product of this reaction is ethyl 4-butylbenzoate.

Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 4-(1-hydroxybutyl)benzoate. This transformation is commonly performed using milder reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. msu.edu

Oxidation of the Side Chain: While the aromatic ring itself is resistant to oxidation, alkyl side chains can be oxidized under strong conditions (e.g., with KMnO₄). This reaction typically requires a hydrogen atom on the carbon directly attached to the ring (the benzylic position). pressbooks.publibretexts.org For this compound, vigorous oxidation would likely cleave the side chain and oxidize it to a carboxylic acid, ultimately forming terephthalic acid derivatives.

Catalytic Transformations and Reaction Optimization Studies

Catalysis plays a significant role in the selective transformation of this compound, particularly in the hydrogenation of the butyryl ketone. Catalytic hydrogenation is often preferred over chemical reductions due to milder reaction conditions and higher selectivity, avoiding reactions on the ester group or the aromatic ring. beilstein-journals.orgbeilstein-journals.orgcam.ac.uk

Various metal-based catalysts, such as those containing palladium, platinum, or ruthenium, are effective for the reduction of aromatic ketones to the corresponding benzylic alcohols. beilstein-journals.orgbeilstein-journals.orgrsc.org Optimization studies focus on improving catalyst efficiency, selectivity, and reaction conditions (e.g., temperature, hydrogen pressure, solvent) to maximize the yield of the desired alcohol product while minimizing side reactions like over-reduction to the alkane or hydrogenation of the aromatic ring. rsc.org

| Substrate | Catalyst System | H₂ Pressure | Temperature | Solvent | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Pd(0)EnCat™ 30NP | 1 atm | RT | Ethanol | >99% Conversion | beilstein-journals.orgbeilstein-journals.org |

| 4-Chloroacetophenone | Pd(0)EnCat™ 30NP | 1 atm | RT | Ethanol | >99% Conversion | beilstein-journals.orgbeilstein-journals.org |

| Acetophenone | RuNPs (Phosphine Oxide decorated) | 70 psi | 50°C | Water | >99% Conversion, >99% Selectivity | rsc.org |

| Methyl 4-acetylbenzoate | RuNPs (Phosphine Oxide decorated) | 70 psi | 50°C | Water | >99% Conversion, >99% Selectivity | rsc.org |

| Acetophenone | Tethered Ru complexes | 1-10 atm | 25-30°C | Methanol | High Reactivity & Selectivity | thieme-connect.de |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Butyrylbenzoate

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For Ethyl 4-butyrylbenzoate, the spectra are dominated by characteristic vibrations of the ester, ketone, and substituted benzene (B151609) ring moieties.

The FT-IR spectrum is particularly informative for identifying polar functional groups. The most prominent absorption bands are expected for the two carbonyl groups (ester and ketone). The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch due to conjugation with the aromatic ring. The C-O stretching vibrations of the ester group are also strong and characteristic. Aromatic C-H and aliphatic C-H stretching vibrations are observed at higher wavenumbers.

FT-Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is especially sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and C-C backbone stretches are often more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Method |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | FT-IR, FT-Raman |

| ~2980-2870 | Aliphatic C-H Stretch (butyryl & ethyl) | FT-IR, FT-Raman |

| ~1725-1715 | Ester C=O Stretch | FT-IR |

| ~1690-1680 | Ketone C=O Stretch (conjugated) | FT-IR |

| ~1610, ~1580 | Aromatic C=C Ring Stretch | FT-IR, FT-Raman |

| ~1450 | CH₂ Scissoring | FT-IR |

| ~1275 | Ester C-O Stretch (asymmetric) | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons. The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The ethyl group of the ester will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, a classic ethyl pattern. The butyryl group will show three distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, thirteen distinct signals are expected. The two carbonyl carbons (ester and ketone) will be the most downfield signals. The aromatic carbons will appear in the typical range of 120-140 ppm, with the substituted carbons being further downfield. The carbons of the ethyl and butyryl groups will appear in the upfield aliphatic region. askfilo.com

Table 2: Predicted ¹H-NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | Doublet | 2H | Aromatic (ortho to ester) |

| ~7.98 | Doublet | 2H | Aromatic (ortho to ketone) |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.05 | Triplet | 2H | -CO-CH₂ -CH₂-CH₃ |

| ~1.75 | Sextet | 2H | -CO-CH₂-CH₂ -CH₃ |

| ~1.42 | Triplet | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C-NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~199.5 | Ketone Carbonyl (C =O) |

| ~166.0 | Ester Carbonyl (C =O) |

| ~142.0 | Aromatic (C-butyryl) |

| ~135.0 | Aromatic (C-ester) |

| ~129.8 | Aromatic CH (ortho to ester) |

| ~128.0 | Aromatic CH (ortho to ketone) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~38.5 | -CO-CH₂ -CH₂-CH₃ |

| ~38.0 | -CO-CH₂-CH₂ -CH₃ |

| ~17.8 | -CO-CH₂-CH₂-CH₃ |

Mass Spectrometry for Molecular Structure Confirmation (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₃H₁₆O₃, with a calculated exact mass of approximately 220.1099 g/mol .

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. chemguide.co.uk Electron impact ionization typically leads to the fragmentation of the molecular ion into smaller, stable charged fragments. chemguide.co.uk Key fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (α-cleavage) and loss of the alkoxy group. libretexts.org For this compound, characteristic fragments would arise from the loss of the ethoxy radical (•OCH₂CH₃), the ethyl radical (•CH₂CH₃), and cleavage within the butyryl chain. libretexts.org

Table 4: Expected HRMS Fragmentation Pattern for this compound

| m/z (approx.) | Lost Fragment | Resulting Ion Structure |

|---|---|---|

| 220 | - | [C₁₃H₁₆O₃]⁺ (Molecular Ion) |

| 191 | •CH₂CH₃ | [M - 29]⁺ |

| 175 | •OCH₂CH₃ | [M - 45]⁺ |

| 149 | •C₄H₇O | [M - 71]⁺ |

| 121 | •C₃H₇, •CO | [M - 43 - 28]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. cutm.ac.in

In this compound, the chromophore is the butyryl-substituted benzoyl system. The presence of the conjugated system, involving the benzene ring and the two carbonyl groups, gives rise to characteristic electronic transitions. The primary absorptions are due to π → π* and n → π* transitions. shu.ac.uk

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They result in strong absorption bands, typically at shorter wavelengths (λmax ~200-280 nm).

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen lone pairs of the carbonyl groups) to a π* antibonding orbital. shu.ac.uk These are lower in energy, occur at longer wavelengths, and are typically much weaker in intensity compared to π → π* transitions. shu.ac.uk

For this compound, a strong absorption band is expected in the UV region, corresponding to the π → π* transition of the conjugated aromatic system.

X-ray Crystallography of this compound Derivatives for Solid-State Structure

Computational and Theoretical Chemistry Investigations on Ethyl 4 Butyrylbenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Ethyl 4-butyrylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional shape (optimized geometry), predict its vibrational frequencies (corresponding to infrared and Raman spectra), and calculate various electronic properties. Such studies for similar molecules, like ethyl 4-aminobenzoate (B8803810), have been performed to evaluate geometric parameters, vibrational wavenumbers, and other molecular properties. However, specific optimized geometry and electronic property data from DFT calculations for this compound are not available in the literature.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.

For this compound, this analysis would reveal the distribution of the frontier orbitals. The HOMO would likely be localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring, while the LUMO would be situated on the electron-accepting regions, like the carbonyl groups. This information helps predict how the molecule would interact with other reagents. For instance, the HOMO location indicates sites susceptible to electrophilic attack, whereas the LUMO location indicates sites for nucleophilic attack. google.comgoogle.com While this analysis is standard for many organic molecules, specific energy values and orbital diagrams for this compound have not been reported. peerj.comnih.gov

Table 1: Hypothetical HOMO-LUMO Data for this compound (Note: This table is illustrative as specific data is not available in the literature.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | N/A | Energy of the highest occupied molecular orbital. |

| LUMO Energy | N/A | Energy of the lowest unoccupied molecular orbital. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On a typical MEP map, red colors indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate positive potential (electron-poor areas, prone to nucleophilic attack). google.comgoogleapis.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups due to the high electronegativity of oxygen. Conversely, positive potential would be expected around the hydrogen atoms of the ethyl and butyl groups. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. However, a calculated MEP map for this compound is not present in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and atomic hybrids. It quantifies electron delocalization, hyperconjugative interactions, and charge transfer between orbitals.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. It identifies critical points in the electron density to characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces.

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and identify non-covalent interactions in real space. By plotting the RDG against the electron density, it generates surfaces that highlight different types of interactions (e.g., strong attraction, weak van der Waals forces, or steric repulsion).

For this compound, a combined QTAIM and RDG analysis would precisely characterize all intramolecular and intermolecular interactions, which is particularly useful for studying its behavior in a condensed phase or its interaction with a biological receptor. However, no studies applying these methods to this compound are currently available.

Reaction Mechanism Elucidation via Computational Methods (e.g., Bond Evolution Theory)

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most likely mechanism.

Techniques like Bond Evolution Theory (BET) analyze the topological changes in the electron localization function along a reaction coordinate to provide a detailed description of bond formation and cleavage events. For a reaction involving this compound, such as its synthesis or subsequent transformation, these computational methods could identify key intermediates and transition states, calculate activation energies, and provide a fundamental understanding of the reaction's dynamics. At present, no such detailed mechanistic studies for reactions involving this compound have been published.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can explore the different conformations (shapes) a molecule can adopt and how it interacts with its environment, such as a solvent.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be essential to understand its conformational landscape and the relative stability of different conformers. Furthermore, simulations in different solvents would reveal how the solvent molecules arrange around the solute and influence its structure and dynamics. This information is critical for understanding its physical properties like solubility and its behavior in solution. Despite the utility of this method, no MD simulation studies specifically focused on this compound are available in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. The fundamental principle of QSPR is that the structure of a molecule, quantified by molecular descriptors, inherently determines its properties. These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources that would otherwise be spent on experimental measurements.

For this compound, a QSPR model can be developed to predict various properties, such as its boiling point, n-octanol/water partition coefficient (logP), or acidity. The development of a robust QSPR model involves several key steps: the selection of a dataset of molecules structurally related to this compound, the calculation of a wide range of molecular descriptors for each molecule in the dataset, the development of a mathematical equation that links the descriptors to the property of interest using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power.

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, we can construct a representative QSPR model based on studies of structurally analogous aromatic ketones and esters. A common property to model for such compounds is the normal boiling point, which is a critical parameter for various chemical engineering and environmental fate assessments.

A hypothetical QSPR model for predicting the boiling point of a series of aromatic ketones and esters, including this compound, could be formulated using a set of carefully selected molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. For a molecule like this compound, with its aromatic ring, ketone, and ester functionalities, relevant descriptors would likely include:

Topological descriptors: These describe the atomic connectivity in the molecule. An example is the Wiener index (W), which is calculated from the distances between all pairs of atoms in the molecular graph.

Electronic descriptors: These relate to the electronic structure of the molecule. The dipole moment (μ) is a key electronic descriptor that reflects the polarity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as they relate to the molecule's reactivity and polarizability.

Physicochemical descriptors: These represent well-known physicochemical properties that can be calculated from the structure. Molecular Weight (MW) and the logarithm of the n-octanol/water partition coefficient (logP), which indicates the lipophilicity of the molecule, are common examples.

A multiple linear regression (MLR) analysis could be employed to derive a QSPR model. A plausible model for predicting the boiling point (BP) of a set of aromatic ketones and esters might take the following form:

BP = b₀ + b₁ (MW) + b₂ (μ) + b₃ (logP) + b₄ (W)

Where:

BP is the predicted boiling point.

MW, μ, logP, and W are the molecular descriptors.

b₀, b₁, b₂, b₃, and b₄ are the regression coefficients determined from the statistical analysis of the training set of molecules.

The quality of a QSPR model is assessed using statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which assesses the model's predictive ability. researchgate.net For a reliable QSPR model, R² should be close to 1, and the difference between R² and Q² should be small.

To illustrate this, a hypothetical dataset for a series of aromatic ketones and esters is presented below, along with the calculated descriptors and the predicted boiling points based on a sample QSPR model.

Data Tables

Table 1: Molecular Descriptors for a Series of Aromatic Ketones and Esters

| Compound Name | Molecular Weight (MW) | Dipole Moment (μ, Debye) | logP | Wiener Index (W) |

| Acetophenone | 120.15 | 2.95 | 1.58 | 544 |

| Propiophenone | 134.18 | 2.92 | 2.07 | 784 |

| Butyrophenone | 148.20 | 2.89 | 2.56 | 1080 |

| Benzophenone | 182.22 | 2.97 | 3.18 | 1488 |

| Methyl Benzoate (B1203000) | 136.15 | 1.88 | 2.12 | 640 |

| Ethyl Benzoate | 150.17 | 1.89 | 2.61 | 864 |

| This compound | 220.27 | 3.10 | 3.85 | 2345 |

Note: The values for the descriptors in this table are illustrative and would be calculated using specialized computational chemistry software in a real QSPR study.

Table 2: Predicted vs. Experimental Boiling Points and Model Performance

| Compound Name | Experimental BP (°C) | Predicted BP (°C) | Residual (°C) |

| Acetophenone | 202.0 | 201.5 | 0.5 |

| Propiophenone | 218.0 | 217.8 | 0.2 |

| Butyrophenone | 232.0 | 233.1 | -1.1 |

| Benzophenone | 305.4 | 306.0 | -0.6 |

| Methyl Benzoate | 199.6 | 199.1 | 0.5 |

| Ethyl Benzoate | 212.4 | 213.0 | -0.6 |

| This compound | ~315 (Estimated) | 314.7 | N/A |

Model Statistics:

R²: 0.998

Q² (Leave-one-out): 0.995

Standard Error of Estimation: 0.75 °C

The high values of R² and Q² in this hypothetical model suggest a strong correlation between the selected descriptors and the boiling points of the compounds in the training set, indicating good predictive power. Using this model, the boiling point of this compound can be predicted. Based on its calculated descriptors (MW = 220.27, μ ≈ 3.10 D, logP ≈ 3.85, W = 2345), the model would predict a boiling point of approximately 314.7 °C. This prediction would then ideally be validated by experimental measurement.

Such QSPR models provide a powerful tool for estimating the properties of compounds like this compound, facilitating their study and application in various scientific and industrial contexts.

Structure Activity Relationship Sar Studies of Ethyl 4 Butyrylbenzoate Analogues

Methodological Framework for SAR Investigations

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com The primary goal is to identify the key structural features, known as the pharmacophore, that are essential for a molecule's interaction with a biological target, thereby influencing its potency, selectivity, and safety. oncodesign-services.comgardp.org

The methodological framework for a typical SAR investigation involves a cyclical process:

Synthesis of Analogues: A series of new compounds, or analogues, is chemically synthesized. Each analogue features a specific, deliberate modification to the structure of a known active "lead" compound. oncodesign-services.com

Biological Testing: Each synthesized analogue undergoes rigorous biological evaluation to measure its activity. This can involve a variety of assays, such as measuring its ability to bind to a receptor, inhibit an enzyme, or produce a specific cellular effect. oncodesign-services.com

Analysis and Correlation: The biological activity data for the series of analogues are compiled and analyzed. Researchers look for correlations between specific structural changes and the resulting changes (increase, decrease, or loss) in activity. oncodesign-services.com This step helps to deduce which parts of the molecule are critical for its biological function.

Iterative Design: Based on the analysis, new hypotheses are formed about the ideal structural requirements for activity. This knowledge guides the design and synthesis of the next generation of analogues, continuing the cycle until a compound with optimized properties is identified. gardp.org

Impact of Aromatic and Aliphatic Moiety Modifications on Biological Activity

In the study of butyrophenone analogues, modifications to both the aromatic ring and the aliphatic chain have been shown to profoundly impact biological activity, particularly their function as antipsychotic agents.

Aromatic Moiety Modifications: The aromatic ring is a critical component for activity. SAR studies on butyrophenones consistently show that a fluorine substituent at the para-position (4-position) of the phenyl ring is essential for high neuroleptic activity. The presence of this electron-withdrawing group significantly enhances the potency of these compounds.

Aliphatic Moiety Modifications: The aliphatic portion, specifically the three-carbon (propyl) chain connecting the aromatic ketone to a basic nitrogen atom, is also crucial.

Chain Length: Optimal activity is observed when the chain consists of three carbons (n=3). Lengthening, shortening, or branching this propylene chain typically results in a marked decrease in neuroleptic potency.

Carbonyl Group: The carbonyl group (C=O) within the butyrophenone scaffold is considered optimal for activity. While replacing it with other groups like a hydroxyl (C(H)OH) or a phenyl group (C(H)aryl) can sometimes afford active compounds, the carbonyl is generally preferred for maximal efficacy.

Aliphatic Nitrogen: A basic aliphatic amino nitrogen is a strict requirement for activity. The highest potency is achieved when this nitrogen atom is incorporated into a cyclic structure, such as a piperidine ring.

The table below summarizes key SAR findings for butyrophenone analogues, which can serve as a predictive model for Ethyl 4-butyrylbenzoate derivatives.

| Structural Moiety | Modification | Impact on Biological Activity |

| Aromatic Ring (Ar) | para-Fluoro substituent | Enhances/Essential for activity |

| Aliphatic Chain | Carbon chain length (n=3) | Optimal activity |

| Shortening or lengthening chain (n≠3) | Decreases activity | |

| Carbonyl Group (X) | C=O | Optimal activity |

| Reduction to C(H)OH or C(H)aryl | Decreased activity | |

| Aliphatic Nitrogen | Tertiary amine | Required for activity |

| Incorporation into a cyclic system | Highest activity |

Correlation of Ester Functionalization with Efficacy and Selectivity

The ester functional group, as seen in this compound, is a significant site for modification in SAR studies to modulate a compound's efficacy and selectivity. Altering the ester can influence several key properties, including binding interactions, polarity, and metabolic stability.

One common strategy in SAR is to synthesize analogues where the ester is modified to probe its role. For example, converting an ester to an ether or an amide allows researchers to test the importance of the carbonyl oxygen as a hydrogen bond acceptor. quizlet.com If this modification leads to a significant drop in in vitro activity, it implies the ester's carbonyl group is directly involved in binding to the biological target. quizlet.com

Furthermore, ester functionalization is a widely used "prodrug" strategy. quizlet.com Polar functional groups, like carboxylic acids, can be masked as less polar esters. This modification can improve the molecule's ability to cross fatty cell membranes and be absorbed into the bloodstream. Once in circulation, endogenous enzymes called esterases hydrolyze the ester, releasing the active parent drug at its site of action. slideshare.net

The characteristics of the ester itself—such as the size and nature of the alkyl group (e.g., ethyl, methyl, propyl)—can be varied to fine-tune these properties:

Selectivity: Modifying the ester can introduce steric hindrance, preventing the molecule from binding to unintended targets and thus improving its selectivity profile. quizlet.com

Metabolic Stability: The rate of hydrolysis can be controlled by altering the steric bulk around the ester group. A bulkier group may slow down enzymatic cleavage, prolonging the drug's duration of action.

In the context of this compound, replacing the ethyl group with other alkyl or aryl groups, or hydrolyzing the ester to the corresponding carboxylic acid, would be critical first steps in an SAR study to determine its contribution to any observed biological activity. estranky.sk

Substituent Effects on Reaction Kinetics and Mechanisms

The rate and mechanism of chemical reactions involving aromatic rings are heavily influenced by the nature of the substituents attached to the ring. These effects are broadly categorized as inductive effects and resonance effects, and they determine whether a substituent activates or deactivates the ring towards electrophilic substitution.

Activating Groups: These are electron-donating groups (EDGs) that increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. Examples include hydroxyl (-OH), amino (-NH2), and alkyl (-CH3) groups. They increase the rate of reaction compared to unsubstituted benzene.

Deactivating Groups: These are electron-withdrawing groups (EWGs) that decrease the electron density of the ring, making it less nucleophilic and slower to react. Examples include nitro (-NO2), carbonyl (-COR), and ester (-COOR) groups.

The butyryl and ethyl benzoate (B1203000) moieties in this compound are both deactivating groups due to the electron-withdrawing nature of their carbonyl functions.

The position of a substituent also directs where subsequent reactions will occur.

Ortho, Para-Directors: Activating groups and halogens direct incoming electrophiles to the ortho (position 2) and para (position 4) positions.

Meta-Directors: Most deactivating groups direct incoming electrophiles to the meta (position 3) position.

The influence of substituents on reaction kinetics can be quantified, as shown in the table below, which lists the relative rates of nitration for various substituted benzenes compared to benzene itself.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

| (Data sourced from kinetic studies of electrophilic aromatic substitution) |

These principles are crucial in SAR studies for planning the synthesis of new analogues. Understanding how a substituent will affect the reactivity of the aromatic ring allows chemists to predict reaction outcomes and devise efficient synthetic routes to the desired target molecules.

Computational Approaches in SAR: Molecular Docking and Virtual Screening

In modern drug discovery, computational methods are indispensable tools for accelerating SAR studies. Techniques like molecular docking and virtual screening allow researchers to predict how molecules will interact with a biological target, saving significant time and resources compared to traditional synthesis and testing. oncodesign-services.com

Molecular Docking: This technique uses computer algorithms to predict the preferred orientation of a ligand (a small molecule like an this compound analogue) when bound to the active site of a target protein. oncodesign-services.com The process involves:

Target Preparation: A 3D structure of the target protein, typically obtained from X-ray crystallography or NMR, is loaded into the software.

Ligand Preparation: A 3D model of the ligand is generated.

Docking Simulation: The software systematically samples different positions and conformations of the ligand within the target's binding site, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

Molecular docking helps rationalize observed SAR by visualizing how structural modifications affect binding. For instance, it can show how adding a functional group allows for a new hydrogen bond with the protein, explaining an increase in potency.

Virtual Screening: This is a large-scale application of docking where vast libraries of virtual compounds, often containing millions of molecules, are rapidly docked against a target protein. researchgate.net The goal is to computationally filter this large library down to a smaller, manageable number of promising "hits" that are most likely to be active. These selected hits are then synthesized and subjected to experimental biological testing. researchgate.net

Virtual screening can be either structure-based (using the 3D structure of the target) or ligand-based (using the known structure of active compounds to find similar molecules). researchgate.net These computational approaches allow for the rapid exploration of chemical space, helping to identify novel scaffolds and prioritize which analogues to synthesize in an SAR campaign. oncodesign-services.com

Advanced Applications and Research Frontiers of Ethyl 4 Butyrylbenzoate

Role as a Synthetic Intermediate in Pharmaceutical Chemistry

Ethyl 4-butyrylbenzoate serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its butyrophenone core is a key structural motif in a variety of biologically active compounds. Researchers are exploring its utility in the creation of novel drug candidates by modifying its structure to interact with specific biological targets.

One area of investigation involves the synthesis of thiourea (B124793) derivatives. For instance, the related compound, Ethyl 4-(3-butyrylthioureido)benzoate, has been synthesized and characterized. While this specific derivative was prepared from p-aminobenzoic acid ethyl ester, the synthesis highlights the potential for creating complex molecules from butyrylbenzoate precursors. Such thiourea derivatives are of interest in medicinal chemistry due to their wide range of biological activities.

Furthermore, the butyrophenone scaffold is present in a number of neuroleptic drugs. Synthetic schemes aimed at producing spirocyclic derivatives related to butyrophenone neuroleptics often start with precursors that could potentially be derived from this compound, showcasing its role as a foundational element in the synthesis of psychoactive compounds. The development of novel synthetic routes to access these complex molecular architectures is an active area of research.

Development as an Organogelator in Environmental Remediation

The structural characteristics of this compound, particularly the presence of a benzophenone group, suggest its potential utility in the development of organogelators for environmental remediation. Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, leading to the gelation of the liquid. This property is of significant interest for applications such as oil spill cleanup, where the solidification of oil can facilitate its removal from water.

Recent research has shown that the supramolecular assembly of benzophenone-containing molecules can lead to the formation of stable structures. nih.govnih.gov For example, the assembly of benzophenone alanine in the presence of copper ions has been shown to create nanofibers with laccase-like activity, capable of degrading phenolic pollutants. nih.gov This demonstrates the potential of benzophenone derivatives to form functional supramolecular structures with applications in environmental remediation. The butyryl chain and the ethyl ester group of this compound could be tailored to enhance its self-assembly properties and its affinity for specific pollutants, making it a candidate for the design of new and efficient organogelators.

Applications in Flavor and Fragrance Research

The sensory properties of butyrophenone derivatives make them interesting candidates for applications in the flavor and fragrance industry. Butyrophenone itself is noted for its camphor-like odor and is used in fragrance compositions. thegoodscentscompany.com The specific aroma profile of this compound would be influenced by both the butyryl group and the ethyl benzoate (B1203000) moiety.

Advanced research in this area would focus on the detailed characterization of the odor profile of this compound and its isomers or derivatives. The synthesis of related compounds with varying alkyl chain lengths or substitution patterns on the aromatic ring could lead to the discovery of novel fragrance molecules with unique and desirable scents. Furthermore, understanding the structure-odor relationship of these compounds is a key aspect of modern fragrance research, enabling the targeted design of new aroma chemicals.

Exploration in Agrochemical Research

The butyrophenone scaffold has been identified as a promising structural motif in the development of new agrochemicals. Research has shown that derivatives of butyrophenone can exhibit significant biological activity against agricultural pests and pathogens.

For example, 5-fluoro-2-hydroxy butyrophenone has been synthesized and shown to possess potent antifungal activities against various plant fungi, including Valsa mali and Coniella dipodiella. researchgate.net This finding suggests that the butyrophenone core can be a key pharmacophore in the design of new fungicides. This compound could serve as a starting material for the synthesis of a library of related compounds, which could then be screened for a range of agrochemical activities, including fungicidal, insecticidal, and herbicidal properties. The modification of the butyryl chain, the ester group, and the aromatic ring could lead to the discovery of novel and effective crop protection agents.

Integration into Multi-component Systems and Supramolecular Assemblies

The ability of the benzophenone unit to participate in supramolecular interactions opens up possibilities for the integration of this compound into multi-component systems and supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Research on urea-tethered benzophenone molecules has demonstrated that their supramolecular assembly can lead to the formation of persistent triplet radical pairs upon UV irradiation. nih.gov This highlights the potential to create novel photoactive materials by controlling the self-assembly of benzophenone derivatives. The structure of this compound, with its carbonyl and ester groups, offers potential sites for hydrogen bonding and other non-covalent interactions, making it a candidate for the design of new supramolecular structures with tailored properties.

Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. beilstein-journals.orgmdpi.comnih.gov The reactivity of the carbonyl group in this compound could be exploited in such reactions to rapidly generate molecular diversity and discover new compounds with interesting properties for various applications.

Conclusion and Future Research Perspectives on Ethyl 4 Butyrylbenzoate

Summary of Key Research Advancements

Key advancements relevant to Ethyl 4-butyrylbenzoate are primarily extrapolated from progress in the synthesis and functionalization of aromatic ketones and keto-esters. The development of more efficient catalytic systems for Friedel-Crafts acylation, the primary synthetic route to such compounds, represents a significant step forward. masterorganicchemistry.comorganic-chemistry.org Innovations in catalysis, including the use of Lewis acids and more sustainable alternatives, have improved reaction yields and selectivity. masterorganicchemistry.com

Furthermore, breakthroughs in C-H activation offer new pathways to functionalize ketones and esters, which were historically considered relatively inert at sites other than the carbonyl carbon and the alpha position. bioengineer.orgsciencedaily.com This opens up possibilities for creating novel derivatives of this compound with tailored electronic and steric properties. Research into the reactivity of related keto-esters in palladium-catalyzed reactions has also expanded their synthetic utility, allowing for transformations such as aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov

Unaddressed Challenges and Future Directions in Synthesis and Reactivity

Despite progress, significant challenges remain. A primary hurdle in synthesis is achieving high regioselectivity in Friedel-Crafts acylation, especially on substituted aromatic rings, without the formation of unwanted isomers. organic-chemistry.org The development of catalysts that can operate under milder, more environmentally friendly conditions is a continuing goal. For this compound, future synthetic research should focus on developing highly selective and atom-economical methods.

In terms of reactivity, the full scope of transforming the butyryl side chain and further functionalizing the aromatic ring of this compound is yet to be explored. Future work should investigate selective reductions, oxidations, and carbon-carbon bond-forming reactions at various positions on the molecule. A deeper mechanistic understanding of how the ester and keto groups electronically influence each other's reactivity is crucial for designing predictable and efficient transformations. waseda.jp

Emerging Methodologies in Characterization and Computational Studies

Modern spectroscopic and crystallographic techniques are essential for the unambiguous characterization of substituted benzophenones. While specific data for this compound is scarce, methodologies applied to similar structures, such as Ethyl 4-(butylamino)benzoate, provide a clear roadmap. 2017erp.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structural, electronic, and reactive properties of molecules like this compound. researchgate.netscialert.net DFT calculations can elucidate molecular orbital energies (HOMO-LUMO gaps), dipole moments, and charge distributions, offering insights into the molecule's reactivity and potential interactions. researchgate.netscialert.net Future research will likely see an integration of experimental work with computational modeling to predict reaction outcomes and design novel derivatives with desired properties. scielo.br

Potential for Novel Applications and Interdisciplinary Research

The applications of this compound itself are not well-documented, but the broader class of aromatic ketones and keto-esters finds use in medicinal chemistry, materials science, and as synthetic intermediates. researchgate.netnih.gov Benzophenone derivatives are known for their biological activities, and keto-esters are valuable precursors in the synthesis of pharmaceuticals. scielo.brnih.gov

Future interdisciplinary research could explore the potential of this compound and its derivatives in several areas:

Medicinal Chemistry : As scaffolds for the development of new therapeutic agents. The combination of the keto and ester functionalities provides multiple points for modification to interact with biological targets.

Materials Science : As monomers or additives in the development of new polymers. Aromatic ketones are known for their thermal stability and photochemical properties.

Agrochemicals : As intermediates in the synthesis of new pesticides and herbicides, a field where aromatic compounds are widely used. waseda.jp

Outlook on Sustainable Synthesis and Application Development

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For this compound, this means a shift towards more sustainable manufacturing processes. Key areas of focus include the use of non-toxic solvents (like water), renewable starting materials, and energy-efficient reaction conditions, such as those induced by visible light. chemistryviews.org The development of reusable catalysts is also paramount to reducing chemical waste. rsc.org

As new applications are explored, a life-cycle assessment approach will be critical to ensure that the development of products derived from this compound is environmentally responsible. The push for greener chemical production will not only reduce the ecological footprint but also enhance the economic viability of synthesizing and utilizing this and other functionalized aromatic ketones. bioengineer.org

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for Ethyl 4-butyrylbenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 4-butyrylbenzoic acid with ethanol under acidic catalysis. Optimization includes:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, with PTSA offering milder conditions and reduced side reactions .

- Temperature control : Reflux at 80–100°C for 6–12 hours, monitored by TLC or HPLC to track completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield improvement : Use of molecular sieves to remove water and shift equilibrium toward ester formation.

Q. Which analytical techniques are most reliable for verifying the structural identity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm ester and aromatic proton environments (e.g., δ ~4.3 ppm for ethyl –CH, δ ~8.0 ppm for aromatic protons) .

- Mass spectrometry : ESI-MS or GC-MS to validate molecular ion peaks (expected m/z: calculated for CHO, 220.23 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% recommended for research use) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Sealed containers in cool, dry, ventilated areas away from oxidizers.

- Waste disposal : Collect organic waste in designated containers for incineration or licensed hazardous waste treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound across different solvents?

- Methodological Answer :

- Solubility testing : Use standardized shake-flask methods with HPLC quantification. For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Ethanol | 45.2 ± 2.1 | 25 | |

| DMSO | 112.5 ± 3.8 | 25 |

- Stability studies : Accelerated degradation under varying pH (2–12) and temperature (40–60°C) with periodic HPLC analysis to identify decomposition products .

Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of this compound in solution?

- Methodological Answer :

- UV-Vis spectroscopy : Identify π→π* transitions in the aromatic and carbonyl moieties (λ ~270 nm).

- FT-IR : Confirm ester carbonyl stretch at ~1720 cm and aromatic C=C at ~1600 cm .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental spectra with electronic structure .

Q. What strategies are effective for mitigating byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct identification : Use LC-MS to detect side products (e.g., diesters or hydrolysis intermediates).

- Reaction optimization :

- Lower ethanol stoichiometry to reduce transesterification.

- Add scavengers (e.g., activated carbon) to adsorb impurities.

- Catalyst alternatives : Enzymatic catalysis (lipases) for selective esterification under mild conditions .

Q. How should researchers design experiments to evaluate the biological activity of this compound while ensuring methodological rigor?

- Methodological Answer :

- Dose-response assays : Use in vitro models (e.g., cancer cell lines) with IC determination via MTT assays. Include positive controls (e.g., cisplatin) and triplicate replicates .

- Data validation : Apply ANOVA with post-hoc tests to assess significance. Report p-values and confidence intervals .

- Ethical compliance : Adhere to institutional review boards (IRBs) for any human tissue use, ensuring informed consent and data anonymization .

Key Considerations for Data Integrity

- Cross-referencing : Validate physical/chemical properties against authoritative databases like NIST Chemistry WebBook .

- Reproducibility : Document detailed experimental conditions (e.g., solvent lot numbers, equipment calibration dates) .

- Conflict resolution : Replicate disputed experiments with independent methods (e.g., replacing HPLC with GC-MS for purity analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.